molecular formula C28H54N8 B1678892 Plerixafor CAS No. 110078-46-1

Plerixafor

カタログ番号 B1678892
CAS番号: 110078-46-1
分子量: 502.8 g/mol
InChIキー: YIQPUIGJQJDJOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plerixafor is a hematopoietic stem cell mobilizer. It works by causing certain blood cells to move from the bone marrow to the blood so that they can be removed for transplant . It is used in people with non-Hodgkin’s lymphoma or multiple myeloma .


Synthesis Analysis

Plerixafor was synthesized from bis (3-aminopropyl)ethylene diamine by sulfonylation with p-toluenesulfonyl chloride, cyclization with ethylene bis (p-toluenesulphonate), deprotection with 90% concentrated sulfuric acid to give 1,4,8,11-tetraazacycloteradecane, which was subjected to protection followed by condensation with α, α’-dibromo-p-xylene and then deprotection with an overall yield of about 19% .


Molecular Structure Analysis

Plerixafor is a small organic molecule consisting of two cyclam rings connected by a 1.4-phenylenebis (methylene) linker . The molecular weight is 502.8 g/mol .


Chemical Reactions Analysis

Plerixafor has shown chemical stability under regular storage temperatures and extreme conditions, in terms of concentration (μmol/L), over a study period of 4 weeks .


Physical And Chemical Properties Analysis

The molecular formula of Plerixafor is C28H54N8 and its molecular weight is 502.8 g/mol .

科学的研究の応用

Oncology

Plerixafor is used in the field of oncology, particularly in the treatment of certain types of cancer .

Application

Plerixafor is a novel mobilization agent that is absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells for 10–18 hours . It is used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin’s lymphoma (NHL) or multiple myeloma (MM) .

Method of Application

Plerixafor is administered subcutaneously at a recommended dose of 0.24 mg/kg . It is used in combination with G-CSF for stem cell mobilization .

Results or Outcomes

The use of Plerixafor has shown to enhance hematopoietic stem-cell mobilization and collection before autologous stem cell transplantation (ASCT) for patients .

Stem Cell Mobilization

Plerixafor plays a significant role in the field of stem cell research, particularly in stem cell mobilization .

Application

Plerixafor is used to mobilize, or move, stem cells from the bone marrow to the bloodstream in some patients with non-Hodgkin’s lymphoma or multiple myeloma .

Method of Application

Plerixafor is used in combination with a granulocyte-colony stimulating factor (G-CSF) before an autologous stem cell transplant .

Results or Outcomes

Plerixafor has been shown to be effective in the majority of patients who otherwise could not be treated adequately due to mobilization failure .

Multiple Myeloma Treatment

Plerixafor is used in the treatment of multiple myeloma .

Application

Plerixafor is used in combination with G-CSF and chemotherapy for the treatment of multiple myeloma .

Method of Application

Plerixafor is administered subcutaneously and is used in combination with G-CSF and chemotherapy for the treatment of multiple myeloma .

Results or Outcomes

The use of Plerixafor has shown to enhance the mobilization of hematopoietic stem cells, thereby improving the outcomes of autologous stem cell transplantation in patients with multiple myeloma .

Radiotherapy

Plerixafor is used in combination with radiotherapy for the treatment of certain types of cancer .

Application

Plerixafor is used in combination with radiotherapy for the treatment of patient-derived cervix cancer xenograft models .

Method of Application

Plerixafor is administered either concurrently with or subsequent to radiotherapy and chemotherapy .

Results or Outcomes

The use of Plerixafor has shown to inhibit myeloid cell recruitment and improve the radioresponse in patient-derived cervix cancer xenograft models .

Hematologic Malignancies

Plerixafor is used in the treatment of hematologic malignancies .

Application

Plerixafor is used in combination with total body irradiation-based myeloablative conditioning for allogeneic hematopoietic stem cell transplantation .

Method of Application

Plerixafor is given subcutaneously 8 hours before total body irradiation and chemotherapeutic agents .

Results or Outcomes

Plerixafor was successfully escalated to the maximum dose (0.72 mg/kg) without dose-limiting toxicities. All patients achieved neutrophil engraftment and 5 were alive in remission at a follow-up after 30–40 months .

Myeloid Cell Recruitment

Plerixafor is used in the inhibition of myeloid cell recruitment .

Application

Plerixafor inhibits the binding of stromal cell-derived factor 1 (SDF-1a / CXCL12) to its receptor on CD11b+ monocytes, inhibiting vasculogenesis and tumor recurrence in preclinical models .

Results or Outcomes

Autologous Stem-Cell Transplantation

Plerixafor is used in the field of oncology, particularly in autologous stem-cell transplantation .

Application

Plerixafor is a novel mobilization agent that is absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells for 10–18 hours . It is used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with hematologic malignancies .

Results or Outcomes

Mobilization of Myeloma Patients

Plerixafor is used in the mobilization of myeloma patients .

Application

Plerixafor is successfully integrated into both growth factor-only and cyclophosphamide and growth factor mobilization strategies with significantly reducing the mobilization failure rate in myeloma patients .

Method of Application

Plerixafor is used in combination with a granulocyte-colony stimulating factor (G-CSF) before an autologous stem cell transplant .

Results or Outcomes

Plerixafor has been shown to successfully mobilize the majority of patients who previously failed to mobilize with either growth factor alone or in combination with chemotherapy .

Peripheral Blood Stem Cell (PBSC) Mobilization

Plerixafor is used for peripheral blood stem cell (PBSC) mobilization in autologous stem cell transplantation (A-SCT) .

Application

Plerixafor was approved in Japan in 2016 for peripheral blood stem cell (PBSC) mobilization in autologous stem cell transplantation (A-SCT) .

Method of Application

Plerixafor is administered subcutaneously and is used in combination with G-CSF for stem cell mobilization .

Results or Outcomes

The use of Plerixafor has shown to enhance the mobilization of hematopoietic stem cells, thereby improving the outcomes of autologous stem cell transplantation in patients .

特性

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQPUIGJQJDJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869520
Record name Plerixafor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Plerixafor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble
Record name Plerixafor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Plerixafor inhibits the CXCR4 chemokine receptors on CD34+ cells and reversibly blocks binding of the ligand, stromal cell-derived factor-1-alpha (SDF-1α). By blocking the interaction between SDF-1α and CXCR4 with plerixafor, mobilization of progenitor cells is triggered. Filgrastim, a granulocyte-colony stimulating factor, is added to enhance CD34+ cell mobilization, thus increasing the yield of stem cells- an important determinant of graft adequacy.
Record name Plerixafor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Plerixafor

CAS RN

110078-46-1
Record name Plerixafor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110078-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plerixafor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110078461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plerixafor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plerixafor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Plerixafor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PLERIXAFOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S915P5499N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Plerixafor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Plerixafor
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Plerixafor
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Plerixafor
Reactant of Route 4
Reactant of Route 4
Plerixafor
Reactant of Route 5
Reactant of Route 5
Plerixafor
Reactant of Route 6
Plerixafor

Citations

For This Compound
13,400
Citations
JF DiPersio, GL Uy, U Yasothan… - Nature reviews Drug …, 2009 - search.ebscohost.com
… plerixafor, leukocytosis was noted4. Further investigation showed that administration of plerixafor … Drug properties Plerixafor is a potent, specific antagonist of CXCR4 and blocks binding …
Number of citations: 119 search.ebscohost.com
SP Fricker - Transfusion Medicine and Hemotherapy, 2013 - karger.com
… Plerixafor was subsequently investigated in clinical trials. In a phase I study, a single subcutaneous injection of plerixafor … Though plerixafor was shown to be able to reduce X4-viral …
Number of citations: 97 karger.com
E De Clercq - Antiviral Chemistry and Chemotherapy, 2019 - journals.sagepub.com
… mobilized with G-CSF and plerixafor had peripheral blood HSC collections of ≥ 5 × … plerixafor; in MM patients, the corresponding data were 72% and 34%, respectively. That plerixafor …
Number of citations: 126 journals.sagepub.com
S Fruehauf - Transfusion Medicine and Hemotherapy, 2013 - karger.com
… clinical literature focusing on the current use of plerixafor. … Plerixafor, an inhibitor of the interaction between CX chemokine … Current clinical indications for the use of plerixafor are the …
Number of citations: 37 karger.com
MR Kessans, ML Gatesman… - … : The Journal of Human …, 2010 - Wiley Online Library
… alone, plerixafor with G-CSF may be useful as a salvage mobilization strategy. Overall, plerixafor has … To our knowledge, clinical trials comparing G-CSF plus plerixafor with G-CSF plus …
DH McDermott, DV Pastrana, KR Calvo… - … England Journal of …, 2019 - Mass Medical Soc
… Here, we evaluate the CXCR4 antagonist plerixafor as a … Plerixafor increases circulating levels of mature and immature … of our phase 1 trial of plerixafor (ClinicalTrials.gov number, …
Number of citations: 76 www.nejm.org
J Wang, BA Tannous, MC Poznansky… - Pharmacological Research, 2020 - Elsevier
AMD3100 (plerixafor), a CXCR4 antagonist, has opened a variety of avenues for potential therapeutic approaches in different refractory diseases. The CXCL12/CXCR4 axis and its …
Number of citations: 67 www.sciencedirect.com
JF DiPersio, EA Stadtmauer… - Blood, The Journal …, 2009 - ashpublications.org
… A total of 54% of plerixafor-treated patients reached target after one apheresis, whereas 56… related to plerixafor were gastrointestinal disorders and injection site reactions. Plerixafor and …
Number of citations: 839 ashpublications.org
E Jantunen, RM Lemoli - Transfusion, 2012 - Wiley Online Library
… Plerixafor … plerixafor with chemotherapy plus G‐CSF in patients who mobilize poorly. This review attempts to summarize the published experience on the preemptive use of plerixafor …
Number of citations: 64 onlinelibrary.wiley.com
E De Clercq - Pharmacology & therapeutics, 2010 - Elsevier
… plerixafor in mobilizing hematopoietic stem cells (HSCs) and hematopoietic progenitor cells (HPCs) from the bone marrow into the blood circulation. Plerixafor … Plerixafor also has great …
Number of citations: 129 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。